molecular formula C22H17ClN2O3S B11225177 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225177
M. Wt: 424.9 g/mol
InChI Key: FMVIDOYWXSGXPO-UHFFFAOYSA-N
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Description

6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes an allyl group, a chlorophenyl group, and a dibenzo-thiazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the thiazine ring and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the dibenzo-thiazine core. The allyl and chlorophenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The thiazine ring and functional groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other thiazine derivatives such as:

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H17ClN2O3S/c1-2-12-25-20-11-10-15(22(26)24-17-7-5-6-16(23)14-17)13-19(20)18-8-3-4-9-21(18)29(25,27)28/h2-11,13-14H,1,12H2,(H,24,26)

InChI Key

FMVIDOYWXSGXPO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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